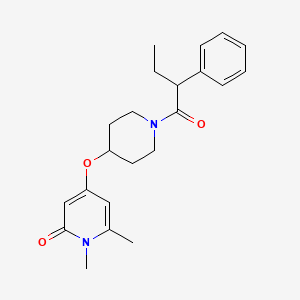
1,6-dimethyl-4-((1-(2-phenylbutanoyl)piperidin-4-yl)oxy)pyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6-dimethyl-4-((1-(2-phenylbutanoyl)piperidin-4-yl)oxy)pyridin-2(1H)-one is a chemical compound that has been extensively studied in scientific research. It is commonly referred to as DM-235 and is a member of the pyridinone family of compounds. DM-235 has been found to have potential applications in the treatment of various diseases, including cancer and neurodegenerative disorders.
科学的研究の応用
Synthesis and Characterization
Research involves the synthesis and structural analysis of related pyridine and piperidine derivatives. For instance, the synthesis of novel isoxazolines and isoxazoles through [3+2] cycloaddition, highlighting methodologies that could potentially be adapted for the synthesis of the requested compound (Rahmouni et al., 2014). Additionally, the crystal and molecular structures of dimethylisothiazolopyridinone derivatives were described, emphasizing the importance of structural elucidation in understanding the properties of these compounds (Karczmarzyk & Malinka, 2004).
Biological Activities
Pyridine derivatives exhibit diverse biological activities, including insecticidal and antimicrobial properties. For example, some pyridine derivatives have been found to possess significant insecticidal activity against cowpea aphid, potentially indicating the utility of related structures in agricultural applications (Bakhite et al., 2014). Moreover, antimicrobial evaluation of new pyridine-2(1H)-thiones and related compounds provides insight into the potential pharmacological applications of pyridine-based molecules (Othman, 2013).
Material Science Applications
Compounds containing pyridine and piperidine units have also been investigated for their potential in material science. For instance, modulating spin dynamics of cyclic LnIII-radical complexes using phenyltrifluoroacetylacetonate coligand explores the magnetic properties of lanthanide-radical systems, which could be relevant to the development of molecular magnets and other advanced materials (Mei et al., 2012).
特性
IUPAC Name |
1,6-dimethyl-4-[1-(2-phenylbutanoyl)piperidin-4-yl]oxypyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-4-20(17-8-6-5-7-9-17)22(26)24-12-10-18(11-13-24)27-19-14-16(2)23(3)21(25)15-19/h5-9,14-15,18,20H,4,10-13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZGPPQJFKQRMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCC(CC2)OC3=CC(=O)N(C(=C3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{(Carboxymethyl)[(4-methylphenyl)sulfonyl]amino}acetic acid](/img/structure/B2406168.png)
![3-Methyl-7-(oxan-4-yl)-2-[[4-(trifluoromethyl)cyclohexyl]methoxy]imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B2406171.png)
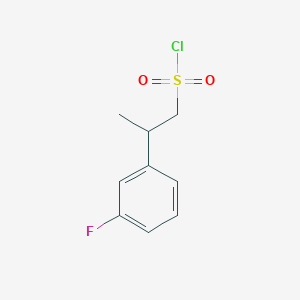
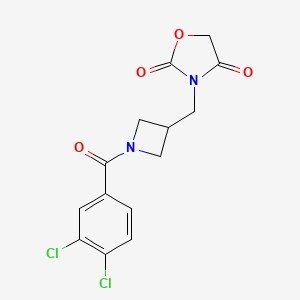
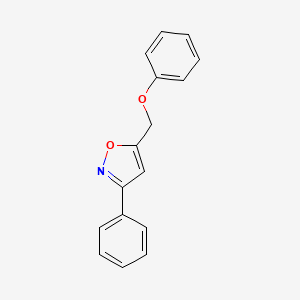
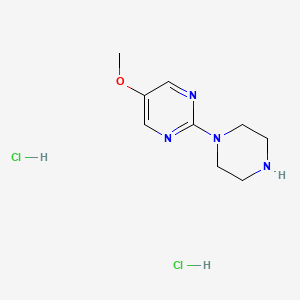
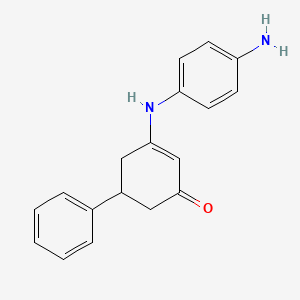
![4-(Benzo[1,3]dioxol-5-yloxy)-butyric acid](/img/structure/B2406180.png)
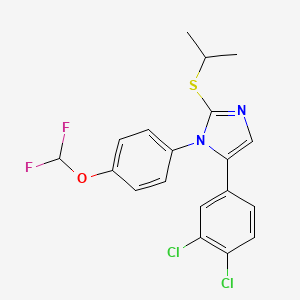
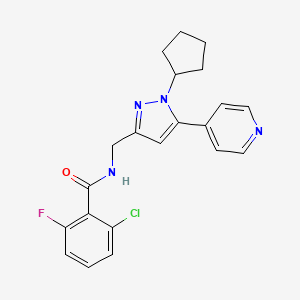
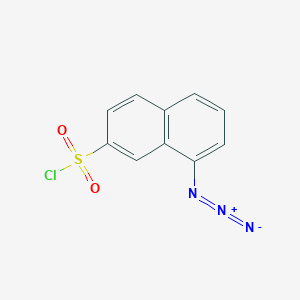
![3-[2-(2,2-Dimethylpropyl)pyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2406188.png)

